

Application Notes and Protocols for TAM558-Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAM558 intermediate-3

Cat. No.: B12372374

[Get Quote](#)

A Note on **TAM558 Intermediate-3**: "TAM558 intermediate-3" is a precursor molecule utilized in the chemical synthesis of TAM558.^[1] As an intermediate in a synthetic pathway, it is not typically used in biological experiments. The following application notes and protocols, therefore, focus on the biologically active entities: the payload molecule TAM558 and the corresponding antibody-drug conjugate (ADC) OMTX705. OMTX705 is a humanized anti-fibroblast activation protein (FAP) antibody conjugated to a cytotoxin derived from TAM558, exhibiting anti-tumor activity.^{[1][2][3][4]}

Overview of OMTX705 and TAM558

OMTX705 is an antibody-drug conjugate designed to target Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of many cancers. The ADC consists of a humanized anti-FAP antibody, a linker, and a cytotoxic payload derived from TAM558.^{[2][3][4]} The proposed mechanism involves the binding of the ADC to FAP-expressing cells, internalization, and subsequent release of the cytotoxic payload, leading to tumor cell death.

Physicochemical Properties of TAM558

Property	Value
Molecular Formula	C ₇₉ H ₁₂₂ N ₁₄ O ₁₉ S
Molecular Weight	1603.96 g/mol
Appearance	White to off-white solid
CAS Number	1802499-21-3

Experimental Protocols

This protocol is designed to assess the cytotoxic effects of OMTX705 and the free payload TAM558 on cancer cells and cancer-associated fibroblasts (CAFs).

Materials:

- HT1080-WT (FAP-negative) and HT1080-FAP (FAP-positive) cells
- CAF07 cells (primary human cancer-associated fibroblasts)
- RPMI1640 medium supplemented with 10% FBS and 2 mmol/L L-glutamine
- OMTX705, TAM558, and control antibodies
- 96-well plates
- Crystal violet staining solution

Procedure:

- Seed HT1080-WT and HT1080-FAP cells at a density of 2,500 cells/well, and CAF07 cells at 10,000 cells/well, in 100 µL of medium in 96-well plates.
- Incubate the plates overnight at 37°C.
- Prepare serial dilutions (1:4) of OMTX705 and control antibodies (starting at 400 nmol/L) and the free drugs TAM558 and TAM470 (starting at 60 µmol/L).

- Add 100 μ L of the diluted compounds to the respective wells.
- Incubate the plates for 5 days at 37°C.
- Analyze cell viability using crystal violet staining.^[5]

This assay measures the induction of apoptosis by quantifying the activity of caspases 3 and 7.

Materials:

- HT1080-FAP, HT1080-WT, and CAF07 cells
- OMTX705, TAM558, and control antibodies
- 96-well plates
- Caspase-Glo 3/7 Assay kit

Procedure:

- Seed 10,000 cells/well in 100 μ L of medium in 96-well plates and incubate overnight at 37°C.
- Replace the medium with 100 μ L of medium containing the test compounds: 400 nmol/L of antibodies (OMTX705, control ADC) or 60 μ mol/L of free drug (TAM558, TAM470).
- Incubate for various time points (e.g., 1, 6, 24, and 48 hours) at 37°C.
- Remove 50 μ L of medium from each well.
- Add 50 μ L of Caspase-Glo substrate mix to each well.
- Incubate for 1 hour at room temperature.
- Measure the luminescence, which is proportional to caspase 3/7 activity, using a plate reader.^[5]

Quantitative Data

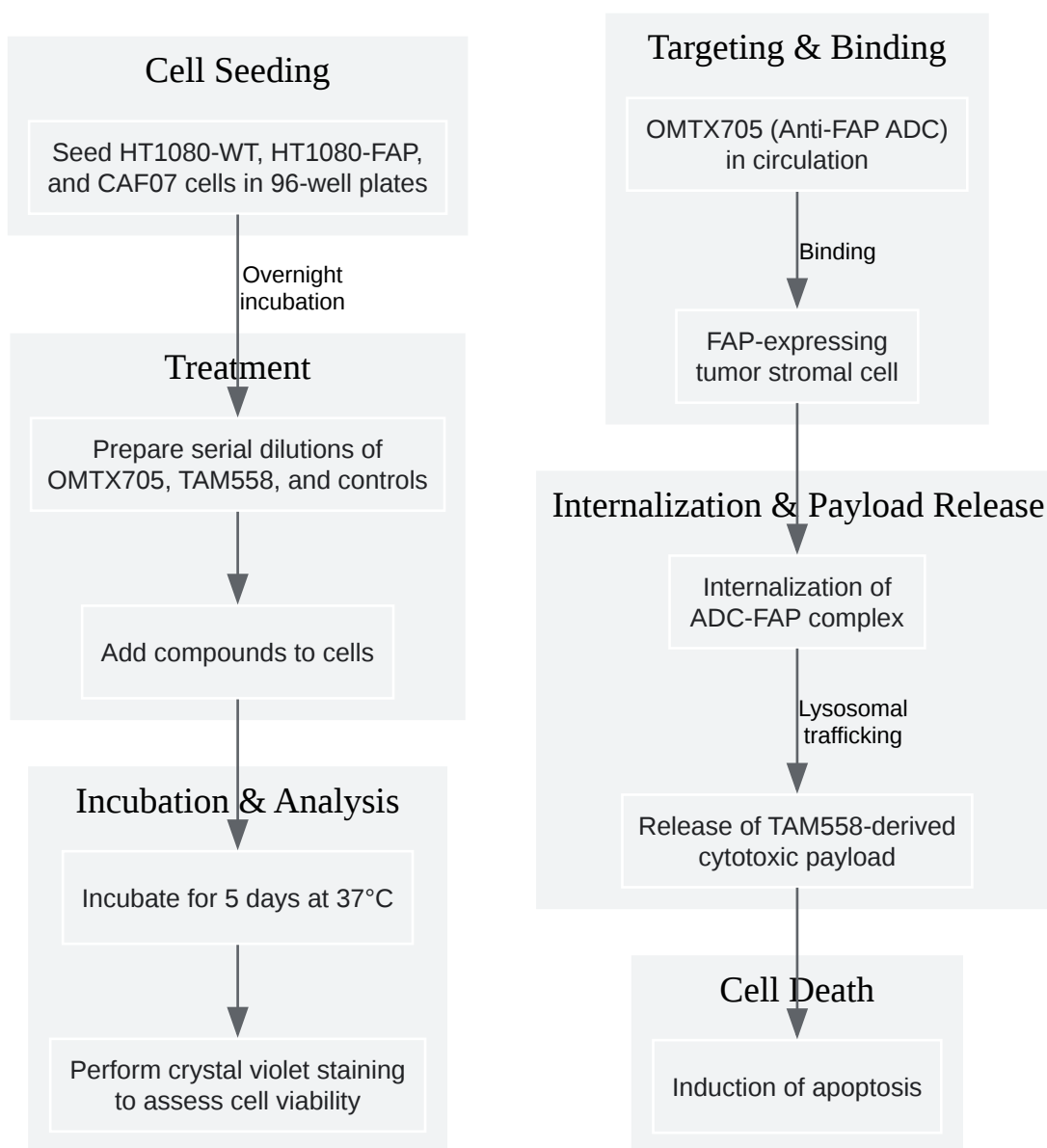
In Vitro Efficacy of OMTX705 and TAM558

Cell Line	Compound	Starting Concentration	Effect
HT1080-FAP	OMTX705	400 nmol/L	Increased caspase 3/7 activity
HT1080-WT	OMTX705	400 nmol/L	No significant increase in caspase 3/7 activity
CAF07	OMTX705	400 nmol/L	No significant increase in caspase 3/7 activity
All Cell Types	TAM558	60 µmol/L	Increased caspase 3/7 activity (FAP-independent)
All Cell Types	TAM470	60 µmol/L	Increased caspase 3/7 activity (FAP-independent)

Data extracted from a study on OMTX705, which demonstrated FAP-dependent activity for the ADC and FAP-independent activity for the free payloads.[\[5\]](#)

Visualizations

Workflow for In Vitro Cell Viability Assay



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for TAM558-Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372374#experimental-procedures-involving-tam558-intermediate-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com